G-418 disulfate, commonly referred to as Geneticin, is an aminoglycoside antibiotic originally isolated from the bacterium Micromonospora rhodorangea. It is primarily utilized in molecular biology for the selection of genetically modified cells, particularly those that have been successfully transfected with genes conferring resistance to this antibiotic. G-418 disulfate operates by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, making it a critical tool in genetic engineering and cell culture applications.
G-418 disulfate falls under the classification of aminoglycoside antibiotics. These antibiotics are characterized by their ability to inhibit protein synthesis by binding to ribosomal RNA, thereby disrupting the translation process. G-418 specifically targets the 70S ribosomes in prokaryotes and the 80S ribosomes in eukaryotes .
The synthesis of G-418 disulfate involves fermentation processes utilizing Micromonospora rhodorangea. The bacterium produces the antibiotic as a secondary metabolite during its growth phase. Following fermentation, the compound is extracted and purified through various techniques including filtration, crystallization, and chromatography to obtain high purity levels suitable for laboratory applications .
The molecular formula of G-418 disulfate is . The compound exists as a disulfate salt, which enhances its solubility in water, making it easier to use in cell culture environments. The purification process ensures that endotoxin levels are minimized, as high endotoxin content can adversely affect cell viability and transfection efficiency .
G-418 disulfate consists of a complex structure with multiple functional groups that contribute to its biological activity. The core structure includes an aminoglycoside backbone with various hydroxyl and amino groups that facilitate binding to ribosomal RNA.
G-418 disulfate primarily functions through its interaction with ribosomes during protein synthesis. It binds to the ribosomal RNA component, causing misreading of mRNA and leading to premature termination of protein translation.
The mechanism involves:
G-418 disulfate acts primarily by inhibiting protein synthesis through:
Resistance to G-418 is commonly conferred by genes such as the neomycin resistance gene (neo), which encodes aminoglycoside phosphotransferase enzymes that modify G-418 and render it ineffective against resistant cells .
G-418 disulfate is predominantly used in scientific research for:
G-418 disulfate, an aminoglycoside antibiotic produced by Micromonospora rhodorangea, exerts its biological effects by targeting ribosomal subunits in both prokaryotic and eukaryotic cells. Its mechanism involves irreversible binding to the 16S rRNA of the 30S ribosomal subunit (prokaryotes) and the 18S rRNA of the 40S subunit (eukaryotes), specifically at the decoding A-site. This binding induces conformational changes that:
Table 1: Ribosomal Selectivity Profile of G-418 Disulfate
| Ribosomal Target | Organism Class | Inhibition Stage | Effective Concentration |
|---|---|---|---|
| 30S subunit (16S rRNA) | Gram-negative bacteria | Initiation/Elongation | ≤5 μg/mL |
| 40S subunit (18S rRNA) | Mammalian cells | Elongation | 200–1000 μg/mL |
| 70S mitochondrial | Fungi/Protozoa | Post-initiation | 1–50 μg/mL |
Biochemical studies reveal concentration-dependent effects: At 100 μg/mL, G-418 causes >90% inhibition of protein synthesis in HeLa cells within 4 hours, while lower concentrations (1–10 μg/mL) suffice for most prokaryotes. The disulfate salt formulation enhances aqueous solubility (100 mg/mL in H₂O), facilitating cellular uptake and ribosomal access [1] [4] [5].
Resistance to G-418 is conferred exclusively by the neo (neomycin resistance) gene, originally isolated from Tn5 and Tn601 transposons. This gene encodes aminoglycoside 3'-phosphotransferase [APH(3')], which catalyzes ATP-dependent phosphorylation of G-418 at the 3'-hydroxyl group of its deoxystreptamine ring:
Molecular mechanism of inactivation:
Table 2: Resistance Gene Characteristics
| Parameter | APH(3')I | APH(3')II | Functional Impact |
|---|---|---|---|
| Gene Origin | Streptomyces fradiae | Tn5 transposon | Determines host specificity |
| Catalytic Efficiency (kcat/Km) | 4.2 × 10³ M⁻¹s⁻¹ | 8.7 × 10³ M⁻¹s⁻¹ | Higher turnover in APH(3')II |
| G-418 Modification | 3'-OH phosphorylation | 3'-OH phosphorylation | Prevents A-site binding |
| Selectivity Factor* | 12.5 (BHK-21) | 9.8 (HeLa) | Cell line-dependent efficacy |
*Selectivity Factor = IC₅₀(resistant cells)/IC₅₀(sensitive cells) [5]
Eukaryotic cells expressing neo survive G-418 concentrations ≤5,000 μg/mL, while non-transfected counterparts show LD₅₀ values of 200–500 μg/mL. This differential toxicity enables selection of genetically engineered cells, with resistance stability depending on constitutive neo expression [5] [6].
G-418 shares structural homology with neomycin-class antibiotics but exhibits distinct bioactivity profiles due to:
Structural determinants:
Table 3: Biochemical Comparison with Neomycin Analogues
| Parameter | G-418 | Neomycin B | Geneticin Selectivity Advantage |
|---|---|---|---|
| Molecular Weight | 692.7 g/mol | 614.6 g/mol | Higher ribosomal binding energy |
| Ribosomal Kd (nM) | 18.3 ± 2.1 (80S) | 42.7 ± 3.5 (80S) | 2.3-fold tighter binding |
| IC₅₀ Protein Synthesis (HeLa) | 213 μg/mL | 387 μg/mL | Enhanced eukaryotic potency |
| Bacterial Resistance Frequency* | 10⁻⁸ | 10⁻⁶ | Lower spontaneous resistance |
| Selectivity Factor (BHK-21) | 12.5 | 8.2 | Improved selection window |
*Frequency after 24h exposure at 5× MIC [2] [5] [6]
Functional assays demonstrate G-418's superior translational inhibition:
Impurity profiles also differ significantly: While neomycin preparations contain ≥10% impurities (neomycins B/C), G-418 shows >98% purity with gentamicin X2 as the primary impurity (<0.5%), enhancing its selectivity in cell culture applications [6].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5